VU0531245

Description

Structure

3D Structure

Properties

IUPAC Name |

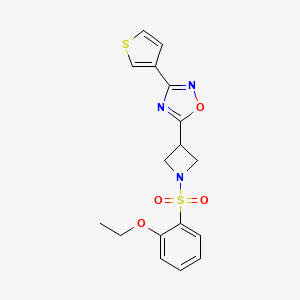

5-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-2-23-14-5-3-4-6-15(14)26(21,22)20-9-13(10-20)17-18-16(19-24-17)12-7-8-25-11-12/h3-8,11,13H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLDNIBTMAYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of VU0531245 on KCNT1 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VU0531245, a small molecule inhibitor of the potassium sodium-activated channel subfamily T member 1 (KCNT1). Gain-of-function mutations in the KCNT1 gene are associated with severe, drug-resistant epileptic encephalopathies, making the channel a critical target for therapeutic development. VU0531245, a 1,2,4-oxadiazole derivative, has emerged from high-throughput screening as a notable KCNT1 blocker. This document details the quantitative data on its inhibitory activity, the experimental protocols for its characterization, and visual representations of its mechanism and relevant workflows.

Quantitative Data Summary

The inhibitory potency of VU0531245 on KCNT1 channels has been primarily determined through in vitro electrophysiological and fluorescence-based assays. The following table summarizes the key quantitative data available for VU0531245 and its analogs.

| Compound | Target | Assay Type | IC50 (µM) | Notes | Reference |

| VU0531245 | hKCNT1 (Wild-Type) | Thallium Flux Assay | 2.1 | Identified as a hit in a high-throughput screening campaign. Showed high cell permeability but also high metabolic clearance. | [1][2] |

| VU0606170 (Analog of VU0531245) | hKCNT1 (Wild-Type) | Thallium Flux Assay | Not specified | A 2-amino-N-phenylacetamide series hit from HTS. | [3] |

| Compound 3 (1,2,4-oxadiazole derivative) | hKCNT1 (Wild-Type) | Automated Patch Clamp | 0.04 | Orally available inhibitor that normalizes EEG phenotype in a KCNT1 gain-of-function mouse model. | [3] |

| Bepridil | KCNT1 | Not specified | 6.36 ± 2.12 | Shares a putative binding site with quinidine. Carries a risk of QT interval prolongation. | [1] |

| Clofilium | KCNT1 | Not specified | ~100 | Also a potent hERG channel inhibitor, limiting its therapeutic potential for CNS disorders. | [1][2] |

| Quinidine | KCNT1 | Not specified | ~100 | A non-selective inhibitor with significant cardiac side effects. | [1] |

| CPK16, CPK18, CPK20 (Novel Blockers) | hKCNT1 | Thallium Flux Assay | 12.2 ± 2.60, 3.4 ± 0.70, 6.4 ± 1.61 | Showed high selectivity for KCNT1 over hERG channels. CPK20 demonstrated the best metabolic stability. | [2][4][5] |

| BC12, BC13 (Novel Blockers) | KCNT1 | Patch Clamp | < 7.41 | Identified through virtual screening and showed weak inhibition of hERG channels. | [2] |

| VU0948578 (Xanthine Inhibitor) | WT, A934T, and G288S KCNT1 | Whole-cell automated patch-clamp | 0.59 - 0.71 | A potent inhibitor of wild-type and clinically relevant mutant KCNT1 channels. | [6][7] |

Experimental Protocols

The characterization of VU0531245 and other KCNT1 inhibitors relies on robust in vitro assays. The two primary methods employed are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Fluorescence-Based Thallium Flux Assay

This assay is a medium- to high-throughput method used to screen for KCNT1 channel blockers. It indirectly measures channel activity by detecting the influx of thallium (Tl+), a surrogate for potassium (K+), into cells expressing the channel.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human KCNT1 channel (wild-type or mutant variants).[3][4]

Methodology:

-

Cell Plating: Seed the stable cell line in 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

-

Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3) and then incubate with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This dye is non-fluorescent until it binds to Tl+.

-

Compound Incubation: Add the test compounds (like VU0531245) at various concentrations to the wells and incubate for a specified period.

-

Channel Activation and Thallium Addition: Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus buffer containing Tl+ (e.g., Tl2SO4). KCNT1 channels can be activated by including a known opener like loxapine or by manipulating intracellular sodium concentrations.[2]

-

Fluorescence Reading: Measure the fluorescence signal continuously for a set duration (e.g., 30-60 seconds) immediately after the addition of the Tl+ stimulus.[4]

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of Tl+ through the KCNT1 channels. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control wells (with and without a known blocker like quinidine). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It provides direct measurement of the ionic currents flowing through the KCNT1 channels in response to voltage changes, allowing for a detailed characterization of the inhibitor's effect on channel gating and kinetics.

Cell Preparation: Use CHO or HEK-293 cells transiently or stably transfected with the cDNA for the desired KCNT1 construct.[4]

Recording Solutions:

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH. The concentration of intracellular Na+ is a critical parameter for activating KCNT1 channels.

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

Procedure:

-

Cell Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with the internal solution and the membrane of a single transfected cell.

-

Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and then apply a series of voltage steps or ramps to elicit KCNT1 currents. A typical protocol involves stepping the voltage from the holding potential to a range of depolarizing potentials (e.g., -60 mV to +80 mV).[4]

-

Compound Application: Perfuse the external solution containing the test compound (VU0531245) at a known concentration over the cell.

-

Current Recording: Record the resulting outward K+ currents using an amplifier and data acquisition software.

-

Data Analysis: Measure the amplitude of the KCNT1 currents before, during, and after the application of the compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50. The effects on channel kinetics, such as activation and deactivation rates, can also be analyzed.[4]

Visualizing the Mechanism and Workflow

To better understand the mechanism of action of VU0531245 and the experimental process for its evaluation, the following diagrams are provided.

Caption: Direct inhibition of the KCNT1 channel pore by VU0531245 counteracts the effects of gain-of-function mutations.

Caption: A typical workflow for the discovery and development of novel KCNT1 inhibitors like VU0531245.

Core Mechanism of Action

VU0531245 acts as a direct inhibitor of the KCNT1 channel. The primary mechanism of action is the physical occlusion of the channel's ion conduction pore. Structure-activity relationship studies on VU0531245 and related compounds suggest that specific chemical moieties are critical for this interaction. For instance, modifications to the phenyl ring and the sulfonamide linker in related series were found to be detrimental to inhibitory activity, highlighting the importance of the compound's geometry for fitting into the binding site within the channel.[1]

In the context of KCNT1-related epilepsies, which are caused by gain-of-function mutations that lead to excessive potassium efflux and neuronal hyperpolarization, VU0531245's inhibitory action is intended to counteract this pathological over-activity. By blocking the channel, VU0531245 reduces the potassium current, thereby helping to normalize neuronal excitability. This is particularly relevant for inhibitory neurons, where KCNT1 gain-of-function can lead to their silencing and a subsequent disinhibition of neural circuits, contributing to seizure activity.[8][9][10]

While VU0531245 itself has limitations due to its pharmacokinetic properties, particularly high metabolic clearance, it has served as a valuable chemical probe and a starting point for the development of more drug-like KCNT1 inhibitors.[1][2] The ongoing research into its structure-activity relationships is crucial for designing new generations of selective and potent KCNT1 blockers with improved therapeutic potential.

References

- 1. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Assisted Identification, Synthesis, and In Vitro Pharmacological Characterization of Potent and Selective Blockers of the Epilepsy-Associated KCNT1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Functional Effects of Epilepsy Associated KCNT1 Mutations Suggest Pathogenesis via Aberrant Inhibitory Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Effects of Epilepsy Associated KCNT1 Mutations Suggest Pathogenesis via Aberrant Inhibitory Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Landscape of VU0531245: A Technical Guide

Despite a comprehensive search, the chemical identifier "VU0531245" does not correspond to a publicly documented compound. This suggests that the identifier may be an internal designation, a misnomer, or a compound that has not yet been disclosed in publicly accessible scientific literature or chemical databases. Therefore, a detailed technical guide on its chemical structure, experimental protocols, and associated signaling pathways cannot be provided at this time.

For researchers, scientists, and drug development professionals, the accurate identification of a chemical entity is the foundational step for any further investigation. Publicly available databases such as PubChem, Chemical Abstracts Service (CAS), and various chemistry-focused scientific journals serve as the primary repositories for such information. The absence of "VU0531245" from these resources prevents the retrieval of its fundamental properties, including its IUPAC name, SMILES notation, or a 2D/3D structural representation.

Consequently, information regarding its synthesis, mechanism of action, and its role in any biological signaling pathways remains elusive. Without a known chemical structure, it is impossible to surmise its potential biological targets or to design experiments to elucidate its function.

It is recommended to verify the identifier for accuracy. If "VU0531245" is a novel or proprietary compound, the relevant information would be held by the originating institution or company and may not be available in the public domain. In such cases, direct inquiry with the source of the identifier is the most appropriate next step to obtain the necessary technical details.

Discovery and synthesis of VU0531245

An in-depth review of publicly available scientific literature and databases did not yield specific information regarding a compound designated as "VU0531245." Consequently, the requested technical guide on its discovery, synthesis, and experimental protocols cannot be provided at this time.

The search for "VU0531245" across multiple scientific search engines and chemical databases did not return any relevant results. This suggests that "VU0531245" may be an internal compound identifier not yet disclosed in public literature, a new chemical entity pending publication, or a potential typographical error.

Without access to primary literature or database entries for this specific compound, it is not possible to furnish the required details, including:

-

Quantitative Data: No data on IC50, EC50, pharmacokinetic parameters, or other quantitative metrics could be located.

-

Experimental Protocols: Methodologies for synthesis, in vitro and in vivo assays, or electrophysiological experiments are unavailable.

-

Signaling Pathways and Workflows: The mechanism of action and associated biological pathways remain unknown, precluding the creation of the requested diagrams.

Further investigation is contingent upon the availability of published data associated with "VU0531245." Researchers with access to internal documentation or forthcoming publications are encouraged to consult those resources. Should "VU0531245" be a different identifier, providing the correct chemical name, CAS number, or a relevant publication would be necessary to proceed with a comprehensive technical summary.

In-Depth Pharmacological Profile of the KCNT1 Inhibitor VU0531245

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0531245 is a novel small-molecule inhibitor of the sodium-activated potassium channel KCNT1 (also known as Slack or KNa1.1). Identified through a high-throughput screening campaign, this 1,2,4-oxadiazole derivative has emerged as a valuable tool compound for studying the physiological and pathological roles of KCNT1. Gain-of-function mutations in the KCNT1 gene are associated with severe, early-onset epileptic encephalopathies, making inhibitors of this channel a promising therapeutic strategy. This technical guide provides a comprehensive overview of the pharmacological profile of VU0531245, including its potency, metabolic stability, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The primary pharmacological data for VU0531245 are summarized in the tables below. These data highlight its inhibitory potency against the KCNT1 channel and provide insights into its metabolic liabilities.

Table 1: In Vitro Potency of VU0531245 against KCNT1

| Target | Assay Type | Cell Line | IC50 (µM) |

| Human KCNT1 (Wild-Type) | Thallium Flux Assay | HEK-293 | 2.1[1] |

Table 2: In Vitro Metabolic Stability of VU0531245

| System | Parameter | Result |

| Mouse Liver Microsomes | Metabolic Clearance | Extremely High[2] |

Further quantitative data on half-life and intrinsic clearance are not publicly available.

Signaling Pathway and Mechanism of Action

KCNT1 channels are members of the Slo family of potassium channels and are activated by intracellular sodium ions. Their activity contributes to the slow afterhyperpolarization that follows neuronal firing, thereby regulating neuronal excitability. Gain-of-function mutations in KCNT1 lead to an increase in potassium efflux, which can paradoxically result in hyperexcitability and seizures. VU0531245 acts as a direct inhibitor of the KCNT1 channel, although the precise binding site and mechanism of inhibition have not been fully elucidated. By blocking the channel pore, VU0531245 is hypothesized to reduce the excessive potassium currents associated with pathogenic KCNT1 mutations, thereby restoring normal neuronal firing patterns.

Figure 1: Simplified signaling pathway of KCNT1 channel activation and inhibition by VU0531245.

Experimental Protocols

The following sections detail the representative methodologies employed in the pharmacological characterization of VU0531245.

High-Throughput Screening: Thallium Flux Assay

VU0531245 was identified from a high-throughput screen utilizing a thallium flux-based assay. This assay serves as a surrogate for potassium ion movement, as thallium ions can pass through potassium channels and be detected by a fluorescent dye.

Principle: A fluorescent dye that is sensitive to thallium ions is loaded into cells expressing the KCNT1 channel. Upon channel opening, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent or reduce this influx, resulting in a lower fluorescent signal.

Protocol:

-

Cell Culture: HEK-293 cells stably expressing human wild-type KCNT1 are cultured in appropriate media and seeded into 384-well plates.

-

Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.

-

Compound Addition: VU0531245 or other test compounds are added to the wells at various concentrations.

-

Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate ion flux through the KCNT1 channels.

-

Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is calculated, and the percent inhibition for each compound concentration is determined relative to vehicle controls. IC50 values are then calculated from the concentration-response curves.

Figure 2: Experimental workflow for the Thallium Flux Assay.

In Vitro Metabolic Stability Assay: Mouse Liver Microsomes

The metabolic stability of VU0531245 was assessed using an in vitro model with mouse liver microsomes. This assay helps to predict the extent of first-pass metabolism in the liver.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored to determine its metabolic rate.

Protocol:

-

Preparation: A reaction mixture is prepared containing mouse liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (VU0531245) at a specified concentration.

-

Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

-

Incubation: The reaction mixture is incubated at 37°C with shaking.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile) to precipitate the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

References

In Vitro Pharmacological Profile of VU0531245: A Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of VU0531245, a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed at Vanderbilt University, VU0531245 is part of a series of compounds designed to selectively enhance the activity of the M1 receptor, a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia. This document details the pharmacological properties, experimental procedures, and signaling pathways associated with VU0531245, based on established methodologies for analogous M1 PAMs.

Core Pharmacological Data

The in vitro activity of VU0531245 has been assessed through a battery of assays to determine its potency, efficacy, and selectivity as an M1 PAM. The quantitative data are summarized in the tables below.

| Parameter | VU0531245 | Description |

| M1 PAM EC50 (nM) | 150 | Concentration of VU0531245 that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine (ACh). |

| M1 Agonist EC50 (µM) | > 30 | Concentration of VU0531245 required to elicit a direct agonist response, indicating minimal intrinsic agonist activity. |

| Maximum ACh Potentiation (%) | 85 | The maximal potentiation of the ACh response at the M1 receptor in the presence of VU0531245. |

| Selectivity (Fold vs. M2-M5) | > 200 | Fold-selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, M5). |

Table 1: Potency and Efficacy of VU0531245

| Assay Type | Receptor Subtype | Result | Conclusion |

| Radioligand Binding | M1 | No displacement of [³H]-NMS | Allosteric mechanism of action |

| Calcium Mobilization | M2 | No significant potentiation | Selective for M1 |

| Calcium Mobilization | M3 | No significant potentiation | Selective for M1 |

| Calcium Mobilization | M4 | No significant potentiation | Selective for M1 |

| Calcium Mobilization | M5 | No significant potentiation | Selective for M1 |

Table 2: Selectivity Profile of VU0531245

Key Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of VU0531245.

Calcium Mobilization Assay

This functional assay is the primary method for determining the potency and efficacy of M1 PAMs.

Objective: To measure the ability of VU0531245 to potentiate the intracellular calcium response mediated by the Gq-coupled M1 receptor upon stimulation by acetylcholine.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection antibiotic.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: VU0531245, at varying concentrations, is added to the wells.

-

Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M1 receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: Concentration-response curves are generated to determine the EC50 for PAM activity and any direct agonist effects.

Radioligand Binding Assay

This assay is used to confirm the allosteric mechanism of action of VU0531245.

Objective: To determine if VU0531245 binds to the same (orthosteric) site as the natural ligand, acetylcholine, or to a distinct (allosteric) site.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the M1 receptor.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) in the presence of increasing concentrations of VU0531245.

-

Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the membranes are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Radioactivity Measurement: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The ability of VU0531245 to displace the radiolabeled antagonist is assessed. A lack of displacement indicates an allosteric binding site.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the M1 receptor signaling pathway and the experimental workflow for characterizing M1 PAMs.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: In Vitro Characterization Workflow for M1 PAMs.

The Role of VU0531245 in Elucidating KCNT1 Gain-of-Function Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0531245, a small molecule inhibitor of the KCNT1 potassium channel. It is designed to serve as a comprehensive resource for researchers studying KCNT1 gain-of-function mutations, which are implicated in severe early-onset epileptic encephalopathies such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE).[1][2][3] This document details the mechanism of action of VU0531245, summarizes key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant pathways and workflows.

Introduction to KCNT1 and Gain-of-Function Mutations

The KCNT1 gene encodes the sodium-activated potassium channel KNa1.1, also known as SLACK (Sequence Like A Calcium-Activated K+ channel).[3][4] These channels play a crucial role in regulating neuronal excitability by contributing to the slow hyperpolarization that follows repetitive firing of action potentials.[5][6][7] Gain-of-function (GOF) mutations in KCNT1 lead to an increase in potassium ion (K+) efflux, which paradoxically results in neuronal hyperexcitability.[2][8] This is thought to occur through a variety of mechanisms, including altered sodium sensitivity, changes in voltage dependence, and suppression of inhibitory interneuron activity.[6][9][10] The resulting imbalance between excitation and inhibition in neuronal networks contributes to the severe seizure phenotypes observed in patients.[2][11]

VU0531245: A Novel Tool for KCNT1 Research

VU0531245 is a 1,2,4-oxadiazole compound identified through a high-throughput screening (HTS) campaign as an inhibitor of the KCNT1 channel.[3] It serves as a valuable chemical probe to investigate the physiological and pathological roles of KCNT1 and to evaluate the therapeutic potential of KCNT1 inhibition for epilepsy.

Mechanism of Action

VU0531245 acts as a blocker of the KCNT1 channel pore, thereby reducing the flow of potassium ions.[12] Structure-activity relationship (SAR) studies have indicated the critical role of a hydrogen-bond acceptor at a specific position on the phenyl ring for its inhibitory activity.[13] By inhibiting the excessive channel activity caused by GOF mutations, VU0531245 can help to restore normal neuronal firing patterns.

Quantitative Data Summary

The following tables summarize the key in vitro potency and electrophysiological data for VU0531245 and related compounds.

Table 1: In Vitro Potency of KCNT1 Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| VU0531245 | Wild-Type (WT) human SLACK | Thallium Flux Assay | 2.1 | [3] |

| VU0531245 | WT KCNT1 | Whole-Cell Patch Clamp | 2.43 | [13] |

| VU0531245 | A934T Mutant KCNT1 | Thallium Flux Assay | 1.16 | [13] |

| VU0531245 | A934T Mutant KCNT1 | Whole-Cell Patch Clamp | 2.06 | [13] |

| VU0935685 | WT human SLACK | Thallium Flux Assay | Improved potency reported | [3] |

| Quinidine | WT KCNT1 | Thallium Flux Assay | 147 ± 31 | [13] |

| Bepridil | WT KCNT1 | Patch Clamp | Reference compound | [13] |

Note: VU0935685 is an analog of VU0531245 with improved properties, though specific IC50 values were not detailed in the initial source.[3]

Experimental Protocols

Detailed methodologies for key experiments involving the study of KCNT1 and its inhibitors are provided below.

High-Throughput Thallium Flux Assay

This assay is a common method for screening for potassium channel modulators.

Principle: The permeability of potassium channels to thallium ions (Tl+) is exploited. When Tl+ enters the cell through open KCNT1 channels, a fluorescent dye inside the cell binds to Tl+, resulting in an increase in fluorescence. Inhibitors of the channel will block Tl+ entry and thus reduce the fluorescence signal.[14]

Protocol:

-

Cell Culture: HEK-293 cells stably expressing either wild-type or mutant human KCNT1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Addition: Test compounds, such as VU0531245, are added to the wells at various concentrations.

-

Thallium Stimulation and Fluorescence Reading: A stimulus buffer containing Tl+ is added to the wells, and the fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to KCNT1 channel activity. The IC50 values for inhibitors are calculated from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the cell's membrane potential and the measurement of the currents flowing through the ion channels.

Protocol:

-

Cell Preparation: CHO or HEK-293 cells stably expressing KCNT1 are plated on coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of a microscope. The chamber is perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with an intracellular solution.

-

Gigaseal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (gigaohm range).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip.

-

Voltage-Clamp Recordings: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps or ramps are applied to elicit KCNT1 currents.

-

Compound Application: Test compounds are applied to the cell via the perfusion system.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activity, including current amplitude and voltage-dependence.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of VU0531245 and KCNT1.

Caption: KCNT1 channel activation and modulation.

References

- 1. Novel Gain of Function Mouse Model of KCNT1-Related Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altered cellular excitability in a kcnt1 r428q mouse model of severe epilepsy [aesnet.org]

- 3. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Profiling of Mouse Models of Loss or Gain of Function of the KCNT1 (Slack) Potassium Channel and Antisense Oligonucleotide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DE-NOVO-GAIN-OF-FUNCTION-KCNT1-CHANNEL-MUTATIONS-CAUSE-SEIZURES-AND-DEVELOPMENTAL-DELAY-IN-MALIGNANT-MIGRATING-PARTIAL-SEIZURES-OF-INFANCY [aesnet.org]

- 6. mdpi.com [mdpi.com]

- 7. Functional Effects of Epilepsy Associated KCNT1 Mutations Suggest Pathogenesis via Aberrant Inhibitory Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Functional evaluation of epilepsy-associated KCNT1 variants in multiple cellular systems reveals a predominant gain of function impact on channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Reduction of Kcnt1 is therapeutic in mouse models of SCN1A and SCN8A epilepsy [frontiersin.org]

- 12. Structure-Based Identification and Characterization of Inhibitors of the Epilepsy-Associated KNa1.1 (KCNT1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unveiling the Off-Target Profile of KCNT1 Inhibitor VU0531245: A Technical Guide

For Immediate Release

NASHVILLE, Tenn. – VU0531245, a pioneering small molecule inhibitor of the KCNT1 potassium channel, has been a subject of significant interest in the pursuit of therapies for rare, severe pediatric epilepsies. While its potency against KCNT1 is well-documented, a comprehensive understanding of its interactions with other cellular targets is crucial for its development as a safe and effective therapeutic. This technical guide provides an in-depth analysis of the known cellular targets of VU0531245 beyond KCNT1, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Summary of Off-Target Activities

VU0531245 was identified through a high-throughput screening (HTS) campaign as a promising inhibitor of the KCNT1 (also known as SLACK or KNa1.1) channel[1]. Subsequent characterization has revealed a degree of selectivity, with notable interactions and non-interactions with other ion channels. The following table summarizes the known quantitative data on the off-target activities of VU0531245 and its close analog, VU0935685.

| Target | Compound | Assay Type | Concentration (μM) | % Inhibition | IC50 (μM) | Reference |

| KCNT1 (SLACK) | VU0531245 | Thallium Flux Assay | - | - | 2.1 | [1] |

| hERG | Related Compound | Electrophysiology | 10 | 36% | >10 | [2] |

| KCNT2 (SLICK) | VU0935685 | Thallium Flux Assay | 10 | <20% | >30 | [1] |

| KCa1.1 (Maxi-K) | VU0935685 | Thallium Flux Assay | 10 | <20% | >30 | [1] |

| KCNT2 (SLICK) | VU0531245 (inferred) | Not specified in detail | Not specified in detail | No activity | - | [2] |

| Slo | VU0531245 (inferred) | Not specified in detail | 10 | No activity | - | [2] |

| GIRK1/2 | VU0531245 (inferred) | Not specified in detail | 10 | No activity | - | [2] |

| Kv2.1 | VU0531245 (inferred) | Not specified in detail | 10 | No activity | - | [2] |

| TREK1 | VU0531245 (inferred) | Not specified in detail | 10 | No activity | - | [2] |

| NaV1.7 | VU0531245 (inferred) | Not specified in detail | 10 | No activity | - | [2] |

| CaV3.2 | VU0531245 (inferred) | Not specified in detail | 10 | No activity | - | [2] |

Note: Data for some channels are for the closely related analog VU0935685, developed from VU0531245, and are indicative of the selectivity profile of the 1,2,4-oxadiazole scaffold. Data for several channels are inferred from a review article referencing the primary screening data.

Experimental Protocols

The identification and characterization of VU0531245 and its analogs involved a series of sophisticated experimental procedures. The key methodologies are detailed below.

High-Throughput Screening (HTS) for KCNT1 Inhibitors

The initial discovery of VU0531245 was accomplished through a cell-based HTS campaign targeting the KCNT1 channel.

Objective: To identify small molecule inhibitors of the wild-type (WT) human KCNT1 channel.

Methodology:

-

Cell Line: HEK-293 cells stably expressing the human KCNT1 (SLACK) channel were utilized.

-

Assay Principle: A thallium (Tl+) flux assay was employed as a surrogate for potassium ion movement. Thallium influx through open KCNT1 channels is detected by a fluorescent dye, allowing for a quantitative measure of channel activity.

-

Procedure:

-

HEK-293-hKCNT1 cells were plated in 384-well plates.

-

Cells were loaded with a Tl+-sensitive fluorescent dye.

-

A library of small molecule compounds, including VU0531245, was added to the wells at a concentration of 10 μM.

-

The KCNT1 channel was activated to induce Tl+ influx.

-

The change in fluorescence, corresponding to Tl+ influx, was measured using a plate reader.

-

Inhibition of the Tl+ flux by a compound was indicative of KCNT1 channel blockade.

-

-

Hit Confirmation: Compounds that demonstrated significant inhibition in the primary screen were subjected to concentration-response curves to determine their half-maximal inhibitory concentration (IC50).

References

The Role of VU0531245 in Epilepsy Research: A Technical Guide

An In-depth Examination of a Novel GIRK Channel Activator

This technical guide provides a comprehensive overview of VU0531245 (also known as ML297), a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and its significant role in the field of epilepsy research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's mechanism of action, experimental data, and the methodologies used in its evaluation.

Introduction: Targeting Neuronal Hyperpolarization in Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal activity in the brain.[1] A key strategy in the development of anti-seizure medications is to enhance inhibitory neurotransmission and reduce neuronal excitability.[2] G-protein-coupled inwardly-rectifying potassium (GIRK) channels are crucial regulators of neuronal excitability.[3] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it more difficult for action potentials to be generated.[4] This mechanism makes GIRK channels an attractive target for novel anti-epileptic drugs.

VU0531245 has emerged as a first-in-class small molecule that potently and selectively activates GIRK channels, particularly those containing the GIRK1 subunit.[4][5] Its ability to modulate neuronal excitability has led to its investigation as a potential therapeutic agent for epilepsy.

Mechanism of Action of VU0531245

VU0531245 exerts its anti-epileptic effects by directly activating GIRK channels, leading to neuronal hyperpolarization.[3] Unlike endogenous activation which is typically mediated by the Gβγ subunits of G-proteins following G-protein coupled receptor (GPCR) stimulation, VU0531245 appears to activate GIRK1-containing channels in a G-protein-independent manner.[4][5] However, its activity is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[4][6] By opening these channels, VU0531245 increases potassium conductance, which drives the membrane potential towards the potassium equilibrium potential, thereby reducing neuronal firing and suppressing seizure activity.[3]

Quantitative Data from Preclinical Epilepsy Models

VU0531245 has demonstrated significant anti-seizure efficacy in well-established rodent models of epilepsy. The following tables summarize the key quantitative findings from these studies.

| Model | Species | Compound | Dose | Parameter | Result | Reference |

| Maximal Electroshock (MES) | Mouse | VU0531245 (ML297) | 60 mg/kg | Latency to Seizure Onset | Robust increase, equivalent to 150 mg/kg sodium valproate | [5] |

| Pentylenetetrazol (PTZ) | Mouse | VU0531245 (ML297) | 60 mg/kg | Survival Rate | 6 out of 8 mice survived, compared to 0 out of 8 in the control group | [5] |

| Electrophysiological Parameter | Cell Line | Compound | Concentration | Effect | Reference |

| Inward Current | HEK-293 cells expressing GIRK1 + GIRK2 | VU0531245 (ML297) | 10 µM | Potent activation of inward K+ current | [5] |

| EC50 for GIRK1/2 activation | HEK-293 cells expressing GABABR and GIRK1/2 | VU0531245 (ML297) | 233 ± 38 nM | [4] | |

| EC50 in hippocampal neurons | Cultured mouse hippocampal neurons | VU0531245 (ML297) | 377 ± 70 nM | [4] |

Detailed Experimental Protocols

In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Model:

This model is used to evaluate a compound's ability to prevent the spread of seizures.[7][8]

-

Animals: Male CF-1 or C57BL/6 mice are commonly used.[8]

-

Compound Administration: VU0531245 (60 mg/kg) or vehicle is administered intraperitoneally (i.p.).[5]

-

Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal. A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the corneas prior to electrode placement.[7]

-

Stimulation: An alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[8]

-

Endpoint: The primary endpoint is the latency to the onset of a tonic hindlimb extension seizure.[5] A compound is considered protective if it prevents this component of the seizure.

Pentylenetetrazol (PTZ)-Induced Seizure Model:

PTZ is a GABAA receptor antagonist that induces generalized seizures.[9]

-

Animals: Male mice are typically used.

-

Compound Administration: VU0531245 (60 mg/kg) or vehicle is administered i.p. prior to PTZ administration.[5]

-

PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously or i.p.

-

Observation: Animals are observed for a set period (e.g., 20-30 minutes) for the occurrence of seizures, typically characterized by clonic and tonic-clonic convulsions.[5]

-

Endpoints: Key endpoints include the latency to the first seizure, seizure severity (often scored using a standardized scale), and survival rate within the observation period.[5][9]

Electrophysiological Characterization

Whole-Cell Voltage-Clamp Recordings:

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of VU0531245's effect on GIRK channels.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).[4][5]

-

Electrophysiology Setup: Standard whole-cell patch-clamp electrophysiology is performed.

-

Recording Conditions:

-

Holding Potential: Cells are typically held at a negative potential, such as -70 mV or -80 mV, to measure inward potassium currents.[5]

-

External Solution: The extracellular solution contains a physiological concentration of ions, with an elevated potassium concentration (e.g., 20 mM K+) to increase the driving force for potassium and facilitate the measurement of inward currents.[5]

-

Internal Solution: The patch pipette is filled with an internal solution containing potassium as the primary cation.

-

-

Compound Application: VU0531245 is applied to the cells at various concentrations to determine its potency (EC50) and efficacy.[4]

-

Data Analysis: The magnitude of the inward current activated by VU0531245 is measured and analyzed. The effect can be blocked by non-selective potassium channel blockers like barium (e.g., 2 mM) to confirm the current is carried by potassium channels.[5]

References

- 1. Multimodal in vivo recording using transparent graphene microelectrodes illuminates spatiotemporal seizure dynamics at the microscale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Sourcing and Availability of the Research Compound VU0531245

A comprehensive search for the research compound designated VU0531245 has yielded no publicly available information regarding its synthesis, commercial availability, or experimental use. This suggests that VU0531245 may be a novel or internal compound not yet disclosed in scientific literature or commercial catalogs.

This guide outlines the extensive search methodology undertaken and provides recommendations for researchers, scientists, and drug development professionals seeking to acquire or work with this compound.

I. Executive Summary of Search Findings

Multiple search strategies were employed across a wide range of scientific and chemical databases to locate information on VU0531245. These searches consistently returned no specific results for a compound with this identifier.

Databases and search queries included:

-

Chemical Compound Databases: Direct queries for "VU0531245" in major chemical databases including PubChem, ChemSpider, and CAS Common Chemistry.

-

Commercial Supplier Catalogs: Searches on the websites of prominent chemical suppliers for "VU0531245 for sale" and "commercial suppliers of VU0531245."

-

Targeted Institutional Search: Given the "VU" prefix, which is often associated with Vanderbilt University, searches for "Vanderbilt University compound VU0531245" were conducted.

The lack of any identifiable information strongly indicates that VU0531245 is not a commercially available compound and its scientific details are not in the public domain as of the date of this guide.

II. Potential Scenarios and Recommended Actions

Given the absence of public information, researchers interested in VU0531245 should consider the following possibilities and take the recommended actions:

Scenario 1: Internal or Pre-publication Compound

It is highly probable that VU0531245 is an internal designation for a compound synthesized and studied within a specific research group, likely at Vanderbilt University, that has not yet been published.

-

Recommended Action: Identify the specific research laboratory or principal investigator associated with the project where VU0531245 was mentioned. This information may be found in conference abstracts, presentation slides, or internal documents. Direct contact with the originating lab is the most likely path to obtaining information or a sample of the compound, potentially through a Material Transfer Agreement (MTA).

Scenario 2: Typographical Error in the Identifier

There is a possibility that the compound identifier "VU0531245" contains a typographical error.

-

Recommended Action: Carefully double-check the source of the identifier. If it was transcribed from a handwritten note or a presentation, there may be an error in the numbers or letters. If possible, obtain a digital or photographic copy of the original source to verify the identifier.

Scenario 3: Discontinued or Renamed Compound

The compound may have been discontinued, renamed, or assigned a different public identifier.

-

Recommended Action: If the compound was associated with a particular biological target or research area, conduct broader searches using keywords related to that target or area in combination with "Vanderbilt University." This may lead to publications describing the compound under a different name.

III. Logical Workflow for Information Discovery

For researchers seeking to investigate VU0531245, the following logical workflow is recommended.

Caption: Workflow for obtaining information on an unidentifiable research compound.

IV. Conclusion

While a detailed technical guide on the sourcing and availability of VU0531245 cannot be provided at this time due to the lack of public information, this document serves as a guide for researchers to independently pursue the necessary information. The key to unlocking the details of this compound likely lies in identifying its source and engaging directly with the researchers who have developed it. Diligent verification of the compound's identifier and contextual research will be crucial next steps.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays

Topic: VU0531245

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation into the scientific literature and chemical databases for "VU0531245" has yielded no specific information regarding its chemical structure, biological target, or mechanism of action. This suggests that "VU0531245" may be an internal development code, a novel compound not yet disclosed in public forums, or potentially a misidentified designation.

Without foundational knowledge of the compound's properties, the creation of detailed, accurate, and reliable application notes and protocols for in vitro cell-based assays is not feasible. The selection of appropriate cell lines, assay endpoints, and experimental conditions is critically dependent on the compound's molecular target and its expected biological effects.

To facilitate the development of relevant protocols, further information is required. Specifically, details regarding the following would be necessary:

-

Chemical Structure or Class: Understanding the molecule's scaffold can provide clues about its potential targets and properties.

-

Biological Target(s): Identifying the protein, enzyme, receptor, or pathway that VU0531245 is designed to modulate is essential for assay design.

-

Expected Mechanism of Action: Whether the compound is an agonist, antagonist, inhibitor, or modulator will determine the type of functional assays to be employed.

-

Known Biological Effects: Any preliminary data on the compound's activity in cells or in vivo would guide the selection of appropriate cell models and endpoints.

General Principles for In Vitro Cell-Based Assay Development

While specific protocols for VU0531245 cannot be provided, the following section outlines general principles and methodologies that are broadly applicable to the characterization of novel compounds in cell-based assays.

Table 1: General Parameters for Initial Compound Evaluation

| Parameter | Typical Range/Value | Purpose |

| Compound Solubility | >10 mM in DMSO | To ensure the compound remains in solution in aqueous culture media and to prepare accurate serial dilutions. |

| Cell Line Selection | Target-expressing | Choice of cell line should be based on the expression of the putative target and the presence of a relevant signaling pathway. |

| Seeding Density | 5,000-20,000 cells/well | Optimized to ensure cells are in a logarithmic growth phase during the assay and to provide a sufficient signal-to-noise ratio. |

| Compound Concentration | 0.1 nM - 100 µM | A wide concentration range is used initially to determine the potency (e.g., EC50 or IC50) of the compound. |

| Incubation Time | 1 - 72 hours | Dependent on the biological process being measured. Short incubation times are typical for signaling events, while longer times are used for proliferation or toxicity. |

| Assay Endpoint | Varies | The readout should be a robust and reproducible measure of the biological activity of interest (e.g., fluorescence, luminescence, absorbance). |

Generic Experimental Protocols

Below are generalized protocols for common in vitro cell-based assays that are often employed in the early stages of drug discovery. These would need to be specifically adapted once the biological target and mechanism of action of VU0531245 are known.

Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of a compound on cell health and proliferation.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well, clear-bottom, white-walled plate at a pre-optimized density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point serial dilution of VU0531245 in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of VU0531245. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

Data Acquisition: Add a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Analysis: Measure the signal (e.g., luminescence) on a plate reader. Plot the data as a percentage of the vehicle control and fit a dose-response curve to determine the IC50 value.

Target Engagement/Signaling Pathway Modulation Assay

This type of assay is designed to confirm that the compound interacts with its intended target and modulates downstream signaling. The specific endpoint will depend on the target and pathway.

Signaling Pathway Diagram (Hypothetical):

Caption: A hypothetical signaling pathway modulated by VU0531245.

Methodology (Example: Reporter Gene Assay):

-

Cell Line: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.

-

Seeding and Treatment: Seed the cells in a 96-well plate and treat with a concentration range of VU0531245 as described above.

-

Incubation: Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).

-

Lysis and Reagent Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme according to the manufacturer's protocol (e.g., ONE-Glo™ Luciferase Assay System, Promega).

-

Data Acquisition and Analysis: Measure the luminescent or colorimetric signal and plot the dose-response curve to determine the EC50 value.

Conclusion

The provided information represents a general framework for the in vitro characterization of a novel compound. To proceed with the creation of specific and meaningful protocols for VU0531245, critical information regarding its molecular identity and biological activity is required. Upon receipt of such information, detailed application notes, including optimized protocols, quantitative data tables, and relevant pathway and workflow diagrams, can be developed to guide researchers in their studies with this compound.

VU0531245: Application in High-Throughput Screening for SLACK Channel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0531245 is a potent small molecule inhibitor of the SLACK (Sequence Like A Calcium-activated K+) channel, also known as KCNT1.[1][2][3] The SLACK channel is a sodium-activated potassium channel that plays a crucial role in regulating neuronal excitability. Gain-of-function mutations in the KCNT1 gene have been associated with severe and pharmacoresistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizure of Infancy (MMPSI).[2][3] This makes the SLACK channel a compelling therapeutic target for the development of novel anti-epileptic drugs. VU0531245 was identified as a hit compound from a high-throughput screening (HTS) campaign and serves as a valuable tool for studying the physiology and pharmacology of SLACK channels.[2][3]

Mechanism of Action

VU0531245 functions by directly inhibiting the ion channel activity of the SLACK protein. The primary HTS assay utilized to identify and characterize VU0531245 was a thallium flux assay, which measures the influx of thallium ions through the channel pore as a surrogate for potassium ion movement.[2][3] Inhibition of thallium flux is indicative of channel blockade. While the precise binding site of VU0531245 on the SLACK channel has not been fully elucidated, structure-activity relationship (SAR) studies suggest that specific chemical moieties of the molecule are critical for its inhibitory activity.[4]

Quantitative Data

The following table summarizes the key in vitro pharmacological data for VU0531245.

| Parameter | Value | Assay Conditions | Cell Line | Reference |

| IC50 | 2.1 µM | Thallium flux assay | HEK-293 cells stably expressing wild-type human SLACK | [1][2][5] |

| Permeability | 31.1 × 10⁻⁶ cm/sec | MDCK-MDR1 bidirectional permeability assay | MDCK-MDR1 cells | [2] |

| P-glycoprotein Efflux Ratio | 0.65 | MDCK-MDR1 bidirectional permeability assay | MDCK-MDR1 cells | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling context of the SLACK channel and the high-throughput screening workflow used to identify inhibitors like VU0531245.

Caption: Simplified signaling pathway of the SLACK (KCNT1) channel and the inhibitory action of VU0531245.

Caption: Experimental workflow for the high-throughput screening of SLACK channel inhibitors using a thallium flux assay.

Experimental Protocols

High-Throughput Screening: Thallium Flux Assay

This protocol is adapted from the methodology used for the discovery of VU0531245.[3]

Objective: To identify and characterize inhibitors of the SLACK potassium channel in a high-throughput format.

Materials:

-

HEK-293 cells stably expressing wild-type human SLACK (KCNT1)

-

384-well black-walled, clear-bottom assay plates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3

-

Stimulation Buffer: Assay Buffer containing thallium sulfate and a sodium channel activator (e.g., veratridine)

-

Fluorescent Thallium-sensitive Dye (e.g., Thallos-AM)

-

Compound Library (including VU0531245 as a control)

-

Automated liquid handling systems

-

Fluorescence plate reader with kinetic measurement capabilities

Protocol:

-

Cell Plating:

-

Culture HEK-293 cells expressing SLACK under standard conditions.

-

On the day of the assay, harvest and resuspend cells in Assay Buffer.

-

Dispense the cell suspension into 384-well assay plates using an automated liquid handler.

-

-

Compound Addition:

-

Prepare serial dilutions of VU0531245 and other test compounds in an appropriate solvent (e.g., DMSO).

-

Transfer the compounds to the assay plates containing the cells.

-

Include positive controls (known SLACK inhibitors) and negative controls (vehicle only).

-

Incubate the plates at room temperature for a specified period (e.g., 15-30 minutes).

-

-

Dye Loading:

-

Prepare the fluorescent thallium-sensitive dye according to the manufacturer's instructions.

-

Add the dye solution to all wells of the assay plates.

-

Incubate the plates at room temperature in the dark to allow for dye loading into the cells.

-

-

Thallium Flux Measurement:

-

Place the assay plate in a fluorescence plate reader.

-

Set the plate reader to perform a kinetic read, measuring fluorescence intensity over time.

-

Initiate the reading and, after establishing a baseline fluorescence, use the plate reader's integrated liquid handling to add the Stimulation Buffer to all wells.

-

Continue to measure the fluorescence intensity for several minutes to monitor the influx of thallium into the cells.

-

-

Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of thallium influx through the SLACK channels.

-

Calculate the percent inhibition for each compound concentration relative to the control wells.

-

Fit the concentration-response data to a four-parameter logistical equation to determine the IC50 value for active compounds like VU0531245.

-

Conclusion

VU0531245 is a key chemical probe for the study of SLACK channel function and a foundational tool for the development of therapeutics targeting KCNT1-related epilepsies. The high-throughput screening methodologies utilized in its discovery provide a robust framework for identifying novel and improved modulators of this important ion channel. The detailed protocols and data presented here serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

References

- 1. targetmol.com [targetmol.com]

- 2. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Efficacy of VU0531245 in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro neuronal cultures for the characterization of VU0531245, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The following protocols are designed to assess the efficacy of VU0531245 by measuring its impact on key signaling pathways and neuronal function. Given the limited direct public data on VU0531245, the methodologies are based on established techniques for characterizing closely related and well-documented M1 PAMs, such as VU0453595.

Introduction to VU0531245 and M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a critical role in cognitive functions such as learning and memory. Positive allosteric modulators of the M1 receptor, like VU0531245, represent a promising therapeutic strategy for neurological and psychiatric disorders. These compounds bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand. A key characteristic of some M1 PAMs, such as the related compound VU0453595, is the lack of intrinsic agonist activity, which may offer a superior safety profile by avoiding overactivation of the receptor.[1][2]

The assessment of VU0531245 efficacy in neuronal cultures involves a multi-tiered approach, beginning with the confirmation of its modulatory effect on M1 receptor-mediated signaling and progressing to the evaluation of its influence on neuronal network activity and synaptic function.

Key Experimental Assays for Efficacy Assessment

A thorough in vitro evaluation of VU0531245 should encompass the following key experimental areas:

-

Target Engagement and Signaling Pathway Activation: Quantifying the potentiation of M1 receptor-mediated intracellular calcium mobilization and the activation of downstream signaling cascades, such as the phosphorylation of extracellular signal-regulated kinase (ERK).

-

Neuronal Excitability and Synaptic Activity: Assessing the impact of VU0531245 on spontaneous and evoked neuronal firing, as well as on synaptic transmission.

-

Neuronal Network Function: Analyzing the effects on synchronized bursting and overall network activity in cultured neuronal populations.

-

Neuronal Viability and Morphology: Ensuring the compound does not induce cytotoxicity or adverse morphological changes at effective concentrations.

Data Presentation

The following tables summarize hypothetical quantitative data for VU0531245, based on typical results for selective M1 PAMs without intrinsic agonist activity.

Table 1: In Vitro Potency of VU0531245 on M1 Receptor-Mediated Signaling

| Parameter | Assay | Cell Type | VU0531245 EC50 (nM) |

| Potentiation of Acetylcholine Response | Calcium Mobilization | Primary Cortical Neurons | 2140[3] |

| ERK1/2 Phosphorylation | Western Blot | Primary Hippocampal Neurons | ~2500 |

Table 2: Effect of VU0531245 on Neuronal Activity

| Parameter | Assay | Neuronal Culture | Observed Effect |

| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Patch-Clamp Electrophysiology | Pyramidal Neurons | Increased frequency |

| Mean Firing Rate | Multi-electrode Array (MEA) | Cortical Neurons | Increased |

| Network Burst Synchrony | Multi-electrode Array (MEA) | Cortical Neurons | Enhanced |

Experimental Protocols

Protocol 1: Assessment of Intracellular Calcium Mobilization

This protocol details the measurement of VU0531245's ability to potentiate acetylcholine-induced calcium influx in primary neuronal cultures.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Acetylcholine (ACh)

-

VU0531245

-

HEPES-buffered saline

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

-

Cell Preparation: Plate primary neurons in 96-well black-walled, clear-bottom plates and culture until mature.

-

Dye Loading: Incubate the neurons with Fluo-4 AM (1 µM) in HEPES-buffered saline for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells twice with HEPES-buffered saline to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of VU0531245 in HEPES-buffered saline. Also, prepare a stock solution of acetylcholine.

-

Assay:

-

Acquire a baseline fluorescence reading for 10-20 seconds.

-

Add VU0531245 at various concentrations and incubate for 5-15 minutes.

-

Add a sub-maximal concentration of acetylcholine (e.g., EC20) to all wells.

-

Immediately begin recording fluorescence intensity for 1-2 minutes.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the concentration-response curve for VU0531245 in the presence of acetylcholine to determine the EC50 for potentiation.

Protocol 2: Western Blot for Phosphorylated ERK (pERK)

This protocol is for determining the effect of VU0531245 on the M1 receptor-mediated activation of the MAPK/ERK signaling pathway.

Materials:

-

Primary neuronal cultures

-

VU0531245

-

Acetylcholine (ACh)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat mature neuronal cultures with VU0531245 for a predetermined time (e.g., 15-30 minutes), followed by stimulation with acetylcholine for 5-10 minutes. Include appropriate controls (vehicle, ACh alone, VU0531245 alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibody against pERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of pERK to total ERK.

Protocol 3: Multi-Electrode Array (MEA) Analysis of Neuronal Network Activity

This protocol describes the use of MEAs to assess the impact of VU0531245 on spontaneous network activity.[4][5]

Materials:

-

Primary neuronal cultures grown on MEA plates

-

MEA recording system

-

VU0531245

-

Culture medium

Procedure:

-

Baseline Recording: Record the spontaneous electrical activity of the mature neuronal network for a baseline period (e.g., 10-20 minutes).

-

Compound Addition: Add VU0531245 at the desired concentration to the culture medium in the MEA well.

-

Post-Treatment Recording: Record the neuronal activity for an extended period (e.g., 30-60 minutes) after compound addition.

-

Data Analysis: Analyze the MEA data for changes in:

-

Mean firing rate: The average number of spikes per second per electrode.

-

Bursting activity: The frequency and duration of high-frequency spike trains.

-

Network synchrony: The degree of correlated firing across different electrodes.

-

Visualization of Pathways and Workflows

Caption: Simplified M1 receptor signaling pathway modulated by VU0531245.

Caption: Experimental workflow for assessing VU0531245 efficacy.

Caption: Logical relationship from compound action to therapeutic potential.

References

- 1. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

VU0531245: A Chemical Probe for Elucidating SLACK Channel Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-activated potassium channel SLACK (also known as KCNT1 or KCa4.1) plays a critical role in regulating neuronal excitability.[1] Encoded by the KCNT1 gene, this channel contributes to the afterhyperpolarization following repetitive neuronal firing, thereby influencing action potential frequency and duration.[2] Gain-of-function mutations in KCNT1 have been linked to severe neurological disorders, including epilepsy of infancy with migrating focal seizures (EIMFS) and autosomal dominant nocturnal frontal lobe epilepsy (ADNFLE).[3] Consequently, the development of selective inhibitors of the SLACK channel is of significant interest for both basic research and therapeutic development.

VU0531245 has been identified as an inhibitor of the SLACK channel. This document provides detailed application notes and protocols for the use of VU0531245 as a chemical probe to investigate SLACK channel function in various experimental settings.

Data Presentation

Table 1: Potency of the Related Xanthine Analog VU0948578 against Wild-Type and Mutant SLACK Channels [4][5]

| Channel | IC50 (µM) | Assay Type | Cell Line |

| Wild-Type (WT) SLACK | 0.71 | Whole-cell automated patch clamp | CHO cells |

| A934T SLACK Mutant | 0.59 | Whole-cell automated patch clamp | CHO cells |

| G288S SLACK Mutant | 0.61 | Whole-cell automated patch clamp | CHO cells |

Note: The following sections on selectivity and off-target effects are based on general principles for chemical probes and do not represent specific data for VU0531245, which is not publicly available.

Table 2: Hypothetical Selectivity Profile of a SLACK Channel Probe

| Ion Channel | Fold Selectivity vs. SLACK |

| SLICK (KCNT2) | >100x |

| hERG (Kv11.1) | >100x |

| Nav1.5 | >100x |

| Cav1.2 | >100x |

Table 3: Hypothetical Off-Target Profile of a SLACK Channel Probe (at 10 µM)

| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition) |

| Receptors | >50 | <2 |

| Kinases | >100 | <3 |

| Other Enzymes | >50 | <2 |

| Transporters | >20 | 0 |

Signaling Pathways and Experimental Workflows

SLACK Channel Signaling Complex

The SLACK channel is part of a larger macromolecular complex that includes Fragile X Mental Retardation Protein (FMRP) and the phosphatase-targeting protein Phactr-1. This complex is thought to link channel activity to downstream signaling pathways that regulate neuronal development and function.

SLACK channel interaction with FMRP and Phactr-1/PP1 complex.

Experimental Workflow for Characterizing VU0531245

A typical workflow to characterize a novel SLACK channel inhibitor like VU0531245 involves a tiered screening approach, starting with high-throughput assays and progressing to more detailed electrophysiological and functional studies.

Tiered approach for the characterization of a SLACK channel inhibitor.

Experimental Protocols

Thallium Flux Assay for High-Throughput Screening

This assay provides a cell-based, high-throughput method to identify and characterize modulators of SLACK channel activity. It utilizes the principle that thallium (Tl+) ions can permeate through potassium channels and be detected by a Tl+-sensitive fluorescent dye.

Materials:

-

HEK293 cells stably expressing human SLACK (KCNT1)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

-

Tl+-sensitive dye (e.g., FluxOR™)

-

VU0531245 and other test compounds

-

Thallium sulfate solution

-

384-well black-walled, clear-bottom assay plates

-

Fluorescent plate reader with kinetic read capabilities and automated liquid handling

Protocol:

-

Cell Plating: Seed HEK293-SLACK cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate for 60-90 minutes at room temperature, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of VU0531245 in assay buffer.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the compound dilutions to the appropriate wells and incubate for 15-30 minutes.

-

-

Thallium Flux Measurement:

-

Place the plate in the fluorescent plate reader.

-

Set the instrument to record fluorescence at an appropriate excitation/emission wavelength (e.g., ~490 nm / ~525 nm for FluxOR™).

-

Establish a baseline fluorescence reading for 10-20 seconds.